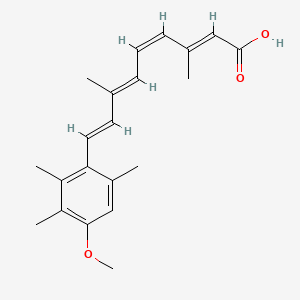

11-cis-Acitretin

Description

Contextualization within the Broader Retinoid Family

Retinoids are a class of compounds structurally related to vitamin A (retinol) and are essential for various physiological processes, including vision, immune function, and cellular growth and differentiation. mdpi.comnih.gov This family encompasses both naturally occurring forms, such as all-trans-retinoic acid (ATRA), 9-cis-retinoic acid, and 13-cis-retinoic acid, and a multitude of synthetic derivatives. wikipedia.orgrsc.org Acitretin (B1665447) is a second-generation synthetic retinoid, developed to improve upon earlier compounds. henryford.comijdvl.com It is the active metabolite of etretinate (B1671770) and is characterized by the replacement of the cyclohexenyl group found in natural retinoids with a 4-methoxy-2,3,6-trimethylphenyl group, while maintaining the all-trans-tetraene structure of the retinoic acid side chain. mdpi.comiarc.fr

11-cis-Acitretin is a geometric isomer of acitretin. nih.govveeprho.com Like other retinoids, acitretin can exist in various isomeric forms due to the presence of double bonds in its polyene side chain. iarc.frnih.gov These isomers, including all-trans-acitretin, 9-cis-acitretin, 13-cis-acitretin, and this compound, arise from different spatial arrangements of atoms around these double bonds. nih.gov While all-trans-acitretin is the most common and therapeutically utilized form, its isomers are also of significant interest due to their potential for interconversion and distinct biological activities. nih.govniscpr.res.in The initial metabolism of acitretin notably involves isomerization to its 13-cis isomer, isoacitretin (B1672207). nih.goviarc.fr

Historical Perspective on Geometric Isomer Research in Retinoid Chemistry

The study of retinoids dates back to the early 20th century with the discovery of vitamin A. acs.org The chemical structure of retinol was elucidated in 1931 by Paul Karrer. acs.orgtypology.com A pivotal moment in understanding retinoid function was George Wald's discovery that retinol derivatives are fundamental to vision, a contribution that earned him a Nobel Prize in 1967. acs.orgwikipedia.org His work highlighted the critical role of the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal as the primary event in visual phototransduction. wikipedia.orglibretexts.orgwikipedia.org This discovery firmly established the biological importance of geometric isomerism within the retinoid family.

Subsequent research has continued to unravel the complexities of retinoid isomerism. The development of synthetic retinoids, like acitretin, was driven by the desire to create compounds with improved therapeutic profiles. henryford.comouhsc.edu The synthesis of acitretin and its various isomers has been a subject of extensive chemical research, with various synthetic routes developed to produce specific geometric isomers. iarc.frgoogle.comgoogle.com Studies have shown that acitretin can undergo photoisomerization when exposed to light, leading to a mixture of its geometric isomers, including the 11-cis form. iarc.frnih.gov This constant interconversion underscores the dynamic nature of retinoid chemistry and the importance of considering all isomeric forms when evaluating their biological effects. nih.gov

Significance of Stereoisomerism in Modulating Retinoid Biological Activity

The spatial arrangement of atoms in retinoid isomers, known as stereoisomerism, has a profound impact on their biological activity. ouhsc.edumdpi.com This is primarily because their effects are mediated by binding to and activating specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). bioscientifica.comahajournals.orgpnas.org The different shapes of the isomers influence their ability to fit into the ligand-binding pockets of these receptors. acs.org

For instance, all-trans-retinoic acid (ATRA) binds with high affinity to RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. mdpi.comscispace.comnih.gov The 13-cis isomer of retinoic acid has a lower affinity for RARs compared to ATRA and does not specifically bind to RXRs. mdpi.com This differential receptor activation leads to varied downstream gene expression and, consequently, different biological responses. mdpi.comrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNBGSDBOWDMA-CNPIXVCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Characteristics of 11 Cis Acitretin

Systematic IUPAC and Common Naming Conventions for the 11-cis Isomer

The compound 11-cis-Acitretin is a member of the second generation of synthetic retinoids. wikipedia.org Its nomenclature is derived from its structural relationship to retinoic acid and its predecessor, etretinate (B1671770). The systematic name for acitretin (B1665447) is based on the IUPAC (International Union of Pure and Applied Chemistry) rules for organic compounds. The numbering of the carbon chain in retinoids follows a specific pattern, starting from the carboxyl group and extending through the polyene chain to the aromatic ring. qmul.ac.uk

The most stable isomer of acitretin is all-trans-acitretin, for which the IUPAC name is (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid. nih.govwikipedia.org The "11-cis" designation in this compound refers to the geometric configuration around the double bond between carbons 11 and 12 of the traditional retinoid numbering system. However, in the systematic IUPAC nomenclature for this specific structure, this corresponds to the double bond at the C4 position of the nonatetraenoic acid chain. Therefore, the systematic IUPAC name for this compound reflects this cis configuration with a "Z" descriptor at that position.

Commonly, the compound is referred to simply as this compound in scientific literature to distinguish it from its all-trans counterpart. pharmaffiliates.comchemicalbook.com Acitretin itself is also known by trade names such as Soriatane and Neotigason. wikipedia.org

| Isomer | Common Name | Systematic IUPAC Name |

|---|---|---|

| All-trans Isomer | Acitretin, all-trans-Acitretin | (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

| 11-cis Isomer | This compound | (2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |

Detailed Geometric Isomerism and Stereochemical Descriptors (E/Z notation)

Geometric isomerism is a form of stereoisomerism that arises due to the restricted rotation around a double bond. pharmaguideline.com In the case of acitretin, the polyene side chain contains multiple double bonds, each of which can exist in either a cis or trans configuration. These configurations are more unambiguously described using the E/Z notation system. wikipedia.org

The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents on each carbon of the double bond are ranked based on atomic number. wikipedia.orgpsiberg.com

Z configuration (from the German zusammen, meaning "together"): assigned when the two higher-priority groups are on the same side of the double bond. wikipedia.orgchiralpedia.com

E configuration (from the German entgegen, meaning "opposite"): assigned when the two higher-priority groups are on opposite sides of the double bond. wikipedia.orgchiralpedia.com

For this compound, the polyene chain has four double bonds at positions 2, 4, 6, and 8. The "11-cis" designation indicates a cis geometry at the double bond between carbons 11 and 12 (systematically C4=C5). Let's analyze the priorities for the C4=C5 double bond:

At carbon 4: The substituents are a hydrogen atom and the C1-C3 part of the chain. The carbon at position 3 has a higher priority than the hydrogen.

At carbon 5: The substituents are a hydrogen atom and the C6-aromatic ring part of the chain. The carbon at position 6 has a higher priority than the hydrogen.

In the 11-cis isomer, the two higher-priority groups (the carbon-based portions of the chain) are on the same side of the double bond, leading to a Z configuration at this position. The other double bonds in the most stable form of this isomer retain their E configuration. Thus, the full stereochemical descriptor for this compound is (2E,4Z,6E,8E).

Comparative Molecular Architecture with All-trans-Acitretin and Related Aromatic Retinoids

The molecular architecture of retinoids consists of three key parts: a cyclic end group, a polyene side chain, and a polar end group. wikipedia.org Variations in these components define the different generations and properties of retinoids. nih.govresearchgate.net

Comparison with All-trans-Acitretin: The only structural difference between this compound and all-trans-Acitretin lies in the geometry of the polyene side chain. researchgate.netnih.gov

This compound: Possesses a cis (or Z) configuration at the C4=C5 double bond, which introduces a bend or kink in the otherwise linear polyene chain.

All-trans-Acitretin: Features an E configuration at all four double bonds of the side chain, resulting in a more linear and extended molecular shape. wikipedia.org This is the most thermodynamically stable conformation.

This single stereochemical difference can lead to significant variations in how the molecules interact with biological receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Comparison with Related Aromatic Retinoids: Acitretin belongs to the second generation of retinoids, characterized by a monoaromatic ring that replaces the cyclohexene ring found in first-generation retinoids like vitamin A. researchgate.netresearchgate.net Third-generation retinoids are polyaromatic and often have a more rigid structure. nih.govresearchgate.net

Etretinate: As the parent compound of acitretin, etretinate shares the same aromatic ring and polyene side chain structure (in its all-trans form). wikipedia.org The key difference is at the polar end group: etretinate is an ethyl ester, whereas acitretin is the corresponding carboxylic acid. wikipedia.orgwikipedia.org This makes acitretin the active metabolite of etretinate. chemicalbook.com

Tazarotene (B1682939): A third-generation retinoid, tazarotene's structure is significantly different. nih.gov It features a polyaromatic system where a thiopyran ring is linked to a pyridine ring via an acetylene (triple bond) linker. nih.govwikipedia.org The polar group is an ethyl nicotinate. This rigid, acetylenic structure confers selectivity for specific retinoic acid receptors (RARβ and RARγ). guidetopharmacology.orgnih.gov

Bexarotene: Also a third-generation retinoid, bexarotene has a unique structure that provides selectivity for retinoid X receptors (RXRs). drugbank.commedchemexpress.com Its architecture includes a tetrahydronaphthalene ring system connected to a benzoic acid moiety. drugbank.comstressmarq.com The linker between these two ring systems is a vinyl group, which is much shorter and less flexible than the polyene chain of acitretin. drugbank.comstressmarq.com

| Compound | Generation | Cyclic Group | Linker Chain | Polar End Group |

|---|---|---|---|---|

| This compound | Second | Substituted Phenyl Ring | Polyene (4 double bonds, one cis) | Carboxylic Acid |

| All-trans-Acitretin | Second | Substituted Phenyl Ring | Polyene (4 double bonds, all trans) | Carboxylic Acid |

| Etretinate | Second | Substituted Phenyl Ring | Polyene (4 double bonds, all trans) | Ethyl Ester |

| Tazarotene | Third | Thiopyran Ring | Acetylene (triple bond) | Ethyl Nicotinate (Pyridine ring) |

| Bexarotene | Third | Tetrahydronaphthalene Ring | Vinyl Group | Benzoic Acid |

Synthetic Methodologies for 11 Cis Acitretin and Its Analogs

Chemical Synthesis Pathways

The chemical synthesis of 11-cis-retinoids, including 11-cis-acitretin, is a significant challenge due to the inherent instability of the 11-cis double bond, which is susceptible to isomerization. columbia.edu Researchers have developed several strategies to overcome these hurdles, focusing on stereoselectivity and efficiency.

Stereoselective Synthesis Approaches for Achieving 11-cis Configuration

Achieving the specific 11-cis geometry is the most critical step in the synthesis of these molecules. Traditional methods like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, while common for forming double bonds, have proven suboptimal for this target. These reactions often yield isomeric mixtures with low percentages (no more than 25%) of the desired 11-cis product, complicated by isomerization under the required basic reaction conditions. columbia.edu

More successful and stereoselective approaches have been developed, as detailed below:

Semi-hydrogenation of Alkyne Precursors: A highly efficient and general method involves the semi-hydrogenation of an 11-yne-retinoid precursor. columbia.edu Using a copper/silver-activated zinc dust catalyst, this reaction selectively reduces the alkyne to a Z-alkene, yielding predominantly the 11-cis isomer with high stereoselectivity (>95%). columbia.edu Another approach uses a hydrosilylation-protodesilylation protocol on an 11,12-didehydro precursor to achieve the semi-hydrogenation with complete chemo-, regio-, and syn-stereoselectivity. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions offer a convergent and stereospecific route. The Suzuki-Miyaura and Stille reactions have been employed to couple trans-trienyl electrophiles with (1Z,3E)-penta-1,3-dienyl organometallic compounds (boronates or stannanes). acs.orgnih.gov This was the first application of pre-formed cis-organometallic fragments in the synthesis of 11-cis-retinoids, providing a direct and general pathway. acs.org The Sonogashira coupling is also a key strategy for forming C-C bonds in retinoid synthesis by coupling terminal alkynes with aryl or vinyl halides. researchgate.netrsc.orgwikipedia.org

Specialized Wittig Reactions: A highly cis-selective Wittig reaction has been developed using an (E)-oxido-allylic phosphorane reagent. lookchem.comcsic.es This method provides a stereocontrolled way to form the C11-C12 double bond, which is a key disconnection point in the retrosynthetic analysis of 11-cis-retinoids. csic.es

| Method | Key Reagents/Catalysts | Advantages | Reported Challenges | Reference |

|---|---|---|---|---|

| Semi-hydrogenation of 11-yne Precursor | Cu/Ag-activated Zinc dust | High efficiency, mild conditions, high stereoselectivity (>95% 11-cis) | Requires synthesis of the alkyne precursor | columbia.edu |

| Suzuki/Stille Coupling | Palladium catalyst, (1Z,3E)-penta-1,3-dienyl boronates/stannanes | Highly convergent, stereospecific | Requires synthesis of specific organometallic reagents | acs.orgnih.gov |

| Hydrosilylation-Protodesilylation | Platinum/Ruthenium catalysts, Silanes | Expeditious, highly efficient, complete stereoselectivity | Specific to alkyne precursors | researchgate.netnih.gov |

| Cis-selective Wittig Reaction | (E)-oxido-allylic phosphorane, KHMDS | Highly stereocontrolled for the C11-C12 bond | Sensitivity of reagents and intermediates | csic.es |

| Standard Wittig/HWE Reaction | Phosphonium ylides, phosphonates | Commonly used for alkene synthesis | Low yield of 11-cis isomer, formation of complex isomeric mixtures | columbia.edu |

Utilization of Precursor Compounds and Optimized Reaction Conditions

The successful synthesis of this compound and its analogs relies heavily on the careful selection of precursors and the optimization of reaction conditions. For the widely used semi-hydrogenation method, the synthesis of the 11-yne retinoid precursor is a critical preliminary stage. columbia.edu

This multi-step process often begins with a readily available starting material like β-ionone. The synthesis proceeds through several key transformations:

Functionalization: Introduction of necessary functional groups, such as a hydroxyl group at the C4 position, starting from β-ionone. columbia.edu

Protection: The hydroxyl groups are protected, for example, with triethylsilyl (TES) groups to prevent unwanted side reactions. columbia.edu

Chain Elongation: The carbon chain is extended using reactions like the Horner-Wadsworth-Emmons (HWE) coupling. columbia.edu

Alkyne Formation: An alkyne is introduced into the molecule, for example, by coupling with dimethyl (3-trimethylsilyl-2-propynyl)phosphonate. columbia.edu

Coupling: A final palladium-catalyzed coupling, such as a Sonogashira or Stille reaction, connects the fragments to form the full 11-yne retinoid backbone. columbia.edu

The crucial semi-hydrogenation step is then performed under mild and optimized conditions, typically using activated zinc in a methanol/water solvent system, to yield the 11-cis product. columbia.edu The presence of a free hydroxyl group on the precursor has been noted to facilitate the reduction, although it can sometimes lower stereoselectivity. columbia.edu

Scalable Synthesis Strategies for Research Quantities

While many synthetic routes are effective at the lab bench, not all are suitable for producing the larger quantities needed for extensive research. Enzymatic methods, though efficient, are often cited as being unsuitable for preparing large amounts of material. columbia.edu

The chemical synthesis via semi-hydrogenation of 11-yne precursors has been described as an efficient and general preparation method, facilitating bioorganic studies of rhodopsin, which implies its utility for producing research quantities. columbia.edu The development of a one-step biomimetic synthesis for the related compound A2E, yielding over 50 mg in a single step, highlights that biomimetic approaches can be engineered for scalability. pnas.org Factors influencing scalability include the cost of reagents, the safety of the procedures, and the ease of purification. Syntheses that avoid hazardous materials and expensive catalysts, like some improved Sonogashira protocols, are more amenable to scale-up. researchgate.net

Biomimetic and Chemoenzymatic Synthesis Approaches

Nature has perfected the synthesis of 11-cis-retinoids through enzymatic processes. These biological pathways serve as a powerful inspiration for developing novel synthetic strategies in the laboratory.

Enzymatic Isomerization Mechanisms of Related Retinoids in Biological Systems

In the vertebrate visual cycle, the regeneration of the 11-cis-retinal (B22103) chromophore from its all-trans form is a fundamental enzymatic process occurring primarily in the retinal pigment epithelium (RPE). acs.orgnih.gov This pathway is not a simple isomerization but a complex, multi-step process.

The core reaction is catalyzed by a two-component enzyme system. acs.org

Esterification: First, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol (Vitamin A) to form all-trans-retinyl esters. acs.orgpnas.org This step is crucial as these esters are the direct substrate for the subsequent isomerization. acs.orgnih.gov

Isomerization and Hydrolysis: The enzyme RPE65, identified as the retinoid isomerase (or isomerohydrolase), then catalyzes a concerted reaction involving the hydrolysis of the ester bond and the isomerization of the all-trans polyene chain to the 11-cis configuration, producing 11-cis-retinol (B117599). acs.orgpnas.org The energy required for this thermodynamically unfavorable isomerization is believed to be supplied by the cleavage of the high-energy retinyl ester bond. nih.gov

Oxidation: Finally, the newly formed 11-cis-retinol is oxidized by 11-cis-retinol dehydrogenases to yield 11-cis-retinal, the chromophore that binds to opsin to form a functional visual pigment. researchgate.netacs.org

A second isomerase, dihydroceramide (B1258172) desaturase 1 (DES1), has also been identified and is thought to be involved in an alternative visual cycle in cones, operating through a mechanism that may involve a free-radical intermediate. arvojournals.org

| Enzyme | Abbreviation | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Lecithin:retinol acyltransferase | LRAT | Esterification | all-trans-retinol | all-trans-retinyl ester | acs.orgacs.org |

| Retinal pigment epithelium-specific 65 kDa protein | RPE65 | Isomerization and Hydrolysis (Isomerohydrolase) | all-trans-retinyl ester | 11-cis-retinol | acs.orgpnas.org |

| 11-cis-retinol dehydrogenase | 11-cis-RDH | Oxidation | 11-cis-retinol | 11-cis-retinal | researchgate.netacs.org |

| Dihydroceramide desaturase 1 | DES1 | Isomerase in alternative visual cycle (cones) | all-trans-retinol | 11-cis-retinyl ester | arvojournals.orgresearchgate.net |

In Vitro Approaches Inspired by Biological Isomerization Processes

The elegance and specificity of enzymatic catalysis have inspired laboratory methods that mimic these biological systems. These chemoenzymatic and biomimetic approaches are particularly valuable for synthesizing complex or sensitive analogs that are difficult to produce through purely chemical routes. columbia.edu

Chemoenzymatic Synthesis: A notable example is the use of the protein retinochrome, isolated from squid visual cells, to catalyze the critical trans-to-11-cis isomerization of a synthetic, photoactive retinal analog. columbia.eduresearchgate.net This approach circumvents the difficulties of introducing the unstable 11-cis bond chemically, especially late in a synthetic sequence. columbia.edu

In Vitro Reconstitution: The key enzymes of the visual cycle have been used to create cell-free and cell-based in vitro systems that produce 11-cis-retinoids. Homogenates and washed membranes from bovine or frog RPE have been instrumental in demonstrating that all-trans-retinol is the substrate for an isomerase system that produces 11-cis-retinol. nih.govosti.gov More advanced systems involve reconstituting the pathway in cultured cells. For instance, co-transfecting 293-F cells with both LRAT and RPE65 has been shown to result in the robust, high-level production of 11-cis-retinol, effectively creating a cellular factory that mimics the biological process. pnas.org

Biomimetic Synthesis: Inspired by the formation of retinoid-derived fluorophores in the eye, researchers have developed an optimized, one-step biomimetic synthesis of A2E, a pyridinium (B92312) bis-retinoid. pnas.org This demonstrates that by understanding the biological reaction conditions, efficient and scalable in vitro syntheses can be designed for complex retinoid-derived molecules.

These approaches, which bridge the gap between synthetic chemistry and biochemistry, offer powerful tools for producing this compound and its analogs for further study.

Advanced Analytical and Spectroscopic Characterization of 11 Cis Acitretin

Chromatographic Separation Techniques for Isomer Differentiation

Chromatography is the cornerstone for separating structurally similar isomers. nih.gov Due to their similar physical and chemical properties, resolving geometric isomers like the cis/trans forms of Acitretin (B1665447) presents a significant analytical challenge. numberanalytics.com

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation, identification, and quantification of retinoids and their various isomers. jfda-online.com Reversed-phase (RP-HPLC) methods are frequently employed due to the wide range of polarity among these compounds. jfda-online.com The separation of Acitretin and its isomers, such as the 13-cis and all-trans forms, has been extensively documented, and these methodologies are directly applicable to the resolution of the 11-cis isomer.

Several studies have developed isocratic and gradient RP-HPLC methods to achieve baseline separation of Acitretin isomers. For instance, a resolution factor of 2.3 between all-trans- and 13-cis-acitretin was achieved on a Gemini C18 column using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. rsc.orgresearchgate.net Another method utilized a Purospher BDSC18 column with a mobile phase of acetic acid buffer (pH 4), methanol, and tetrahydrofuran. neliti.com The pH of the mobile phase can significantly influence the separation of retinoic acid isomers. jfda-online.com Because of the conjugated tetraene structure, UV detection is typically set around 350-360 nm, which corresponds to the absorption maximum of the chromophore. iarc.frresearchgate.netresearchgate.netnih.gov These methods demonstrate that with careful optimization of the stationary phase, mobile phase composition, and pH, HPLC can effectively differentiate the 11-cis isomer from other stereoisomers. jfda-online.comrsc.org

Table 1: Examples of Reported HPLC Conditions for Acitretin Isomer Separation

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Gemini C18 (50 x 2.0 mm, 3 µm) | 10 mM Ammonium Acetate : Acetonitrile (60:40, v/v) | Not Specified | MS/MS | rsc.orgresearchgate.net |

| Purospher BDSC18 (250 x 4.6 mm, 5 µm) | Acetic Acid Buffer (pH 4) : Methanol : Tetrahydrofuran (12:85:3, v/v/v) | 1.0 | UV at 354 nm | neliti.com |

| Thermo beta-basic C18 (100 x 4.6 mm, 5 µm) | 0.3% Glacial Acetic Acid with Acetonitrile and Isopropyl Alcohol (70:30) | 1.0 | UV at 360 nm | researchgate.netnih.gov |

| Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 µm) | Gradient of 0.1% Formic Acid in Water and Acetonitrile | 1.0 | MS/MS | biomolther.org |

| Ascentis-RP amide (150 x 4.6 mm, 5 µm) | Isocratic | Not Specified | MS/MS | nih.govresearchgate.net |

For highly sensitive and selective quantification, especially in complex biological matrices like human plasma, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). rsc.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS/MS methods have been developed and validated for the simultaneous determination of all-trans-Acitretin and its main metabolite, 13-cis-Acitretin (isoacitretin). nih.govresearchgate.net

These methods typically use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. rsc.orgbiomolther.org In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This highly specific transition prevents interference from other co-eluting compounds. sciex.com For Acitretin and its isomers, negative ion electrospray ionization (ESI) is often used. rsc.orgnih.gov A validated method reported parent → product ion transitions of m/z 325.2 → 266.0 for both all-trans and 13-cis isomers. rsc.org A similar targeted MRM method would be developed for 11-cis-Acitretin to enable its selective detection and accurate quantification, even at very low concentrations. The method can achieve a limit of quantification (LOQ) in the sub-ng/mL range, for example, 0.3 ng/mL for both all-trans and 13-cis isomers in human plasma. rsc.orgresearchgate.net

Table 2: Example Mass Spectrometry Transitions for Acitretin Isomers

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| all-trans-Acitretin | Negative ESI | 325.2 | 266.0 | rsc.org |

| 13-cis-Acitretin | Negative ESI | 325.2 | 266.0 | rsc.org |

| Acitretin | Negative ESI | 325.4 | 266.3 | nih.govresearchgate.net |

| Isoacitretin (B1672207) (13-cis) | Negative ESI | 325.2 | 266.1 | nih.govresearchgate.net |

| Acitretin (IS) | Positive ESI | 326.9 | 177.1 | nih.gov |

Retinoids, including Acitretin, are known to be sensitive to light, heat, and acidic conditions. iarc.frnih.gov The conjugated tetraene structure can undergo photoisomerization when exposed to light, particularly in solution, leading to the interconversion of isomers. iarc.frnih.gov Therefore, the development of stability-indicating analytical methods is crucial to ensure that the measured quantity of a specific isomer, such as this compound, is accurate and not compromised by degradation or isomerization during sample handling and analysis. rsc.orgnih.gov

A stability-indicating method is validated to demonstrate its specificity in separating the analyte of interest from its degradation products and related isomers. researchgate.netnih.gov Studies on Acitretin have involved subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.gov The results show that Acitretin is particularly unstable under acidic and photolytic conditions. nih.gov To mitigate isomerization during analysis of biological samples, stability can be enhanced by working under yellow light and adding antioxidants like L-ascorbic acid. rsc.org The validation of these methods according to International Conference on Harmonisation (ICH) guidelines ensures they are accurate, precise, linear, and robust for their intended purpose, which is essential for quality control and regulatory submission. synzeal.comneliti.comnih.gov

Spectroscopic Identification and Structural Elucidation

While chromatography separates isomers, spectroscopy provides the definitive structural information needed to identify them. teachy.appnumberanalytics.com Techniques like NMR and UV-Vis spectroscopy are vital for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the absolute configuration of stereoisomers. magritek.comwikipedia.org It allows for the unambiguous assignment of cis/trans geometry by analyzing the chemical shifts (δ) and spin-spin coupling constants (J-values) of protons located on the polyene chain. magritek.compageplace.de

For alkene protons, the coupling constant between two vicinal protons (protons on adjacent carbons of a double bond) is significantly different for cis and trans configurations. Trans-couplings typically exhibit larger J-values (around 11–18 Hz) compared to cis-couplings (around 6–14 Hz). magritek.com By analyzing the 1H NMR spectrum of an Acitretin isomer, the geometry of each double bond in the side chain can be determined. For example, the 1H-NMR data for all-trans-Acitretin shows distinct doublets with coupling constants consistent with a trans configuration along the chain (e.g., J = 16.3 Hz, J = 15.04 Hz). iarc.fr For this compound, a smaller coupling constant would be expected for the protons across the C11=C12 double bond, allowing for its definitive stereochemical assignment. Both 1H and 13C NMR are essential for full structural elucidation and for assessing the purity of an isomeric sample. pageplace.de

Table 3: Reported ¹H-NMR Data for all-trans-Acitretin

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| 2.10 | s | - | 3H | iarc.fr |

| 2.14, 2.24, 2.28 | 3s | - | 9H | iarc.fr |

| 2.37 | s | - | 3H | iarc.fr |

| 3.80 | s | - | 3H | iarc.fr |

| 5.80 | s | - | 1H | iarc.fr |

| 6.20 | d | 11.4 | 1H | iarc.fr |

| 6.24 | d | 16.3 | 1H | iarc.fr |

| 6.40 | d | 15.04 | 1H | iarc.fr |

| 6.60 | s | - | 1H | iarc.fr |

| 6.70 | d | 16.3 | 1H | iarc.fr |

| 7.09 | dd | 15.02, 11.4 | 1H | iarc.fr |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize and quantify retinoids, owing to the strong light absorption by their conjugated polyene system. iarc.frpageplace.de Acitretin is a yellow powder with a characteristic absorption maximum (λmax) in the UV-visible spectrum. iarc.fr For all-trans-Acitretin, the reported λmax is approximately 352 nm in methanol. iarc.fr

While all geometric isomers of Acitretin will have a similar chromophore and thus absorb light in the same region, the exact λmax and the molar absorptivity (ε) can vary slightly between isomers. This difference is generally insufficient for differentiating isomers in a mixture without prior chromatographic separation. However, once an isomer like this compound is isolated, UV-Vis spectroscopy provides a straightforward and robust method for its quantification, forming the basis of detection in many HPLC methods. neliti.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable analytical technique for identifying the various functional groups present within a molecule by measuring the absorption of infrared radiation. nih.gov While specific IR spectral data for the 11-cis isomer of acitretin is not extensively detailed in publicly available literature, the analysis of its structural analogue, all-trans-acitretin, and the fundamental principles of IR spectroscopy allow for a comprehensive characterization of its key functional groups. nih.goviarc.fr The structure of this compound contains a carboxylic acid, a conjugated polyene chain, a substituted aromatic ring, and a methoxy (B1213986) ether group, each with characteristic absorption bands.

The IR spectrum of acitretin exhibits distinct peaks that correspond to the vibrations of its specific chemical bonds. iarc.fr The presence of the carboxylic acid is prominently indicated by a broad O-H stretching band in the region of 3600-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. iarc.fr The conjugated tetraene system (C=C bonds) within the polyene side chain gives rise to stretching vibrations in the 1600 cm⁻¹ region. iarc.fr Aromatic C-H and in-ring C-C stretching vibrations from the trimethylphenyl group are also expected. libretexts.org

The table below summarizes the expected IR absorption bands for the primary functional groups in this compound, based on data from its all-trans isomer and general spectroscopic principles. iarc.frlibretexts.org

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3600–3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Alkene (Polyene) | C=C stretch | ~1600 |

| Alkene | =C-H stretch | 3100–3000 |

| Aromatic Ring | C-H stretch | 3100–3000 |

| Aromatic Ring | C-C stretch (in-ring) | 1600–1400 |

| Ether | C-O stretch | Not specified in sources |

| Methyl Groups | C-H stretch | Not specified in sources |

Photochemical and Thermal Stability Studies of this compound Isomers

Retinoids, including acitretin and its isomers, are known to be sensitive to environmental factors such as light, heat, and oxygen. pageplace.deresearchgate.netgoogle.com This instability leads to isomerization, a process where one isomer converts into another. Due to its conjugated tetraene structure, acitretin readily undergoes photoisomerization, particularly when exposed to light in solution. iarc.fr

Research has shown that exposing acitretin to natural light induces a constant structural interconversion among its various geometrical isomers. niscpr.res.in This photoisomerization process is rapid, with an equilibrium mixture of isomers forming in approximately 30 minutes under illumination by white fluorescent lamps. niscpr.res.in The isomers in this mixture include all-trans-acitretin, 9-cis-acitretin, 13-cis-acitretin, and 9,13-di-cis-acitretin. niscpr.res.in The formation of an equilibrium mixture indicates that the process is reversible, with isomers converting back and forth until a steady state is reached.

The photochemical instability is not limited to acitretin. Studies on the related compound etretinate (B1671770) show that irradiation of its solutions leads to complex mixtures consisting entirely of geometric isomers, including the 11-cis isomer. iarc.fr The main isomers at equilibrium included 9,13-di-cis, 13-cis, 11-cis, 11,13-di-cis, all-trans, 9-cis, 7,13-di-cis, and 7-cis forms. iarc.fr This highlights the general propensity of this class of aromatic retinoids to isomerize under light.

The thermal stability of retinoids is also a concern, as heat can promote isomerization and degradation. google.com For instance, the activation energy for the thermal conversion of 11-cis-retinol (B117599) to all-trans-retinol is 19.5 kcal/mol, demonstrating that these transformations can occur with thermal input. nih.gov To mitigate degradation, retinoid preparations are typically protected from light and stored at low temperatures. researchgate.net

The following table details the composition of the equilibrium mixture of acitretin isomers formed upon exposure to natural light. niscpr.res.in

| Acitretin Isomer | Percentage at Equilibrium |

| all-trans-acitretin | 20% |

| 9-cis-acitretin | 15% |

| 13-cis-acitretin | 30% |

| 9,13-di-cis-acitretin | 15% |

| Unidentified Compounds | 20% |

Molecular and Cellular Mechanisms of 11 Cis Acitretin Action in Vitro and Ex Vivo Models

The biological effects of retinoids like 11-cis-acitretin are mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov Each of these receptor families consists of three subtypes: alpha (α), beta (β), and gamma (γ). nih.gov

Retinoid Receptor Interactions and Binding Profiles

Affinity and Selectivity for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) Subtypes (α, β, γ)

Acitretin (B1665447), the parent compound of this compound, is considered a non-specific retinoid, binding to RAR-α, RAR-β, and RAR-γ. dermatologyandlasersurgery.com While some reports suggest acitretin activates all subtypes of both RARs and RXRs, others indicate it does not directly bind to RARs but can still activate them. actasdermo.orgresearchgate.net The 11-cis and 13-cis isomers of retinoic acid generally exhibit a significantly lower affinity for both RAR and RXR receptors, over 40-fold less than all-trans and 9-cis stereoisomers. rupress.org

A study measuring the binding affinities of acitretin to cellular retinoic acid-binding proteins (CRABPs), which transport retinoids into the nucleus, found the dissociation constants (K'd) for mouse CRABP-I and CRABP-II to be 3 ± 1 nM and 15 ± 11 nM, respectively. nih.gov For comparison, the same study found that all-trans-retinoic acid binds to these proteins with higher affinity. nih.gov

Below is an interactive data table summarizing the binding affinities.

| Compound | Receptor/Binding Protein | Dissociation Constant (K'd) (nM) |

| Acitretin | mCRABP-I | 3 ± 1 |

| Acitretin | mCRABP-II | 15 ± 11 |

| all-trans-retinoic acid | mCRABP-I | 0.4 ± 0.3 |

| all-trans-retinoic acid | mCRABP-II | 2 ± 1 |

| 9-cis-retinoic acid | mCRABP-I & mCRABP-II | ~200 |

Data sourced from a study on mouse CRABP-I and -II. nih.gov

Ligand-Induced Conformational Changes in Receptor Proteins and Heterodimerization

Upon binding a ligand, retinoid receptors undergo a conformational change. nih.gov This alteration is a critical step that dictates the subsequent interactions with other proteins. researchgate.net RARs and RXRs form heterodimers (RAR/RXR), which are the primary functional units that bind to DNA. nih.govoregonstate.edu RXRs can also form homodimers (RXR/RXR). nih.gov The binding of a ligand like an acitretin isomer to the receptor complex induces these conformational shifts, which are essential for transcriptional regulation. nih.govresearchgate.net

Coregulator Recruitment and Dissociation Dynamics

The conformational change induced by ligand binding directly influences the recruitment of coregulatory proteins. oregonstate.edu In the absence of a ligand, the RAR-RXR heterodimer is often bound to a complex of corepressor proteins, which suppresses gene transcription. drugbank.com Ligand binding causes the dissociation of these corepressors and the recruitment of coactivator proteins. nih.govdrugbank.com This switch from a repressive to an activational state is a key mechanism in retinoid-mediated gene regulation. oregonstate.edudrugbank.com Acitretin can also act indirectly by competing for coactivator proteins, thereby antagonizing other transcription factors. actasdermo.orgresearchgate.net

Transcriptional Regulation and Gene Expression Modulation

The ultimate effect of this compound's interaction with nuclear receptors is the modulation of gene expression. ijdvl.com

Retinoic Acid Response Element (RARE) Binding and Transcriptional Activity

The activated RAR/RXR heterodimer complex binds to specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. nih.govoregonstate.eduiranjd.ir This binding initiates the process of gene transcription. iranjd.ir The ability of acitretin and its isomers to activate this process leads to the modulation of various cellular functions. ijdvl.com

Modulation of Specific Gene Networks Involved in Cellular Processes (e.g., differentiation, proliferation)

Through the activation of RARE-mediated transcription, acitretin and its isomers influence gene networks that control critical cellular processes such as proliferation and differentiation. nih.govijdvl.com For instance, in the context of skin disorders like psoriasis, acitretin helps to normalize keratinocyte differentiation and reduce hyperproliferation. nih.govdrugbank.com Research has shown that geometrical isomers of acitretin, including this compound, can differentially affect the expression of keratinocyte differentiation markers. researchgate.net The compound has also been noted to inhibit the expression of pro-inflammatory cytokines. nih.gov

Indirect Gene Regulation through Antagonism of Other Transcription Factors

Acitretin, like other retinoids, can modulate gene expression indirectly by interfering with the activity of other transcription factor pathways. This mechanism, known as transrepression, does not involve the direct binding of the retinoid-receptor complex to a DNA response element. Instead, it relies on protein-protein interactions that inhibit the function of key transcription factors involved in inflammation and cellular proliferation.

Research has shown that retinoid receptors can antagonize the action of the activator protein-1 (AP-1) transcription factor. iranjd.ir This is significant as AP-1 regulates genes involved in cell proliferation and inflammation. By inhibiting AP-1, retinoids can exert anti-proliferative effects.

Furthermore, studies on retinoids demonstrate their ability to antagonize the enhancer action of Nuclear Factor-Interleukin 6 (NF-IL6), a transcription factor in the basic zipper family. nih.gov This antagonism inhibits the promoter action of IL-6, a cytokine that plays a role in the differentiation of inflammatory T-helper 17 (Th17) cells and acts as a growth factor for certain pathological cell types. nih.govresearchgate.net Acitretin has been shown to inhibit the synthesis of IL-6 and other pro-inflammatory markers like migration inhibitory factor-related protein-8 (MRP-8). nih.gov This interference with the NF-IL6 signaling pathway may explain some of the therapeutic effects of retinoids in inflammatory and proliferative disorders. nih.gov

Intracellular Retinoid-Binding Protein Interactions (e.g., CRABP, RBP)

Acitretin's journey into the cell nucleus is mediated by its interaction with specific intracellular binding proteins. Like the natural ligand all-trans-retinoic acid (ATRA), acitretin is transported from the cytoplasm to the nucleus by Cellular Retinoic Acid-Binding Proteins (CRABP). researchgate.netnih.govtermedia.pl There are two main subtypes, CRABP-I and CRABP-II, which are small, cytoplasmic proteins that bind retinoids with high affinity. termedia.plnih.gov While both are expressed in various tissues, CRABP-II expression is predominant in the epidermis. termedia.pl

Once bound to CRABP, the retinoid is shuttled to the nucleus, where it can be released to bind with nuclear retinoid receptors (RARs and RXRs). nih.govtermedia.pl Acitretin is known to bind strongly to CRABP. researchgate.net In neuroblastoma cell line studies, acitretin was found to bind preferentially to CRABPs, which can increase the intracellular availability of all-trans-retinoic acid by competing for these binding proteins and potentially inhibiting its metabolism. researchgate.net

Fluorometric titration studies using mouse recombinant proteins have quantified the binding affinities of acitretin for both CRABP isoforms. These findings indicate a strong interaction, comparable to that of all-trans-retinoic acid.

| Compound | CRABP-I (K'd in nM) | CRABP-II (K'd in nM) |

|---|---|---|

| all-trans-Retinoic Acid | 0.4 ± 0.3 | 2 ± 1 |

| Acitretin | 3 ± 1 | 15 ± 11 |

| 9-cis-Retinoic Acid | ~200 | ~200 |

| 13-cis-Retinoic Acid | No Significant Binding |

Isomerization Pathways and Metabolic Interconversion (in model systems)

The metabolism of acitretin is complex, involving the interconversion between its various isomers and subsequent biotransformation into excretable products.

Following oral absorption, acitretin (all-trans-acitretin) undergoes extensive and simple isomerization to its 13-cis geometric isomer, also known as cis-acitretin or isoacitretin (B1672207). iranjd.irnih.govdrugbank.comfda.gov This conversion is a primary metabolic pathway. nih.gov Studies in humans have demonstrated that this interconversion is bidirectional; administration of pure 13-cis-acitretin leads to the formation of all-trans-acitretin in the plasma. nih.gov The formation of 13-cis-acitretin from the parent compound appears to be independent of dose or administration with food. fda.govnih.gov After multiple doses, steady-state plasma concentrations of both acitretin and 13-cis-acitretin are typically reached within three weeks. fda.govnih.gov

The metabolic processes of acitretin are primarily carried out in the liver. actasdermo.org The isomerization to 13-cis-acitretin is facilitated by cytochrome enzymes. ijdvl.com While the specific cytochrome P450 (CYP) isozymes responsible for acitretin's isomerization are not fully detailed in the available literature, the CYP family is known to be central to retinoid metabolism in general. nih.gov For instance, other retinoids are metabolized by enzymes such as CYP3A4 and CYP2C8. nih.gov It is also noted that once acitretin has acted on a target cell, the unused compound and its precursor, etretinate (B1671770), are converted to polar metabolites by the enzymatic action of the cytochrome P450 system before elimination. actasdermo.org The metabolism of acitretin can also involve the formation of an intermediate metabolite, acitretinoyl-Coenzyme A, which can then enter beta-oxidation pathways. ontosight.ai

Beyond isomerization, both acitretin and its 13-cis isomer are further metabolized into more water-soluble compounds for excretion. drugbank.comfda.gov This biotransformation involves the creation of chain-shortened breakdown products and the formation of conjugates. drugbank.comfda.govnih.gov

Preclinical and Theoretical Biological Activities of 11 Cis Acitretin Non Human and in Vitro

Cellular Differentiation and Proliferation Studies (In Vitro Models)

In vitro studies have been instrumental in characterizing the influence of 11-cis-acitretin on various cell types, particularly keratinocytes, and in understanding its antiproliferative potential.

Effects on Keratinocyte Differentiation and Proliferation in Cell Lines or Primary Cultures

Acitretin (B1665447), of which this compound is a metabolite, has demonstrated the ability to normalize epidermal cell proliferation, differentiation, and cornification in disorders of keratinization. ijdvl.com It modulates the proliferation of epidermal keratinocytes, exhibiting an antiproliferative effect in hyperproliferative tissues like those seen in psoriasis. actasdermo.org In vitro studies using the human keratinocyte cell line (HaCaT) have shown that acitretin significantly inhibits cell proliferation in a dose-dependent manner. nih.gov Specifically, the inhibition rate of HaCaT cell growth increased from 13.70% to 67.73% as the acitretin concentration rose from 0.01 to 50 micromol/L. nih.gov This antiproliferative effect is believed to be mediated, at least in part, through the regulation of gene transcription by binding to nuclear retinoic acid receptors (RARs). researchgate.net

Further mechanistic studies on HaCaT cells suggest that acitretin's inhibitory effects on proliferation are linked to the downregulation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3. nih.gov The compound has been shown to decrease the expression of these transcription factors, which are involved in cell growth and differentiation. nih.gov In a skin equivalent model, acitretin inhibited the growth of epidermal cells when cultured alone. iarc.fr However, this effect was not observed when dermal fibroblasts were also present, highlighting the complexity of its action in a more tissue-like environment. iarc.fr

| Cell Line/Culture | Compound | Observed Effects on Proliferation & Differentiation | Reference |

| HaCaT (Human Keratinocytes) | Acitretin | Dose-dependent inhibition of proliferation. nih.gov | nih.gov |

| HaCaT (Human Keratinocytes) | Acitretin | Inhibition of proliferation via downregulation of STAT1 and STAT3. nih.gov | nih.gov |

| Primary Epidermal Cells | Acitretin | Normalizes proliferation and differentiation. ijdvl.com | ijdvl.com |

| Skin Equivalent Model | Acitretin | Inhibited epidermal cell growth (alone); no effect with dermal fibroblasts. iarc.fr | iarc.fr |

| Psoriatic Fibroblasts | Acitretin | Cytostatic effect. iarc.fr | iarc.fr |

| Normal Skin Fibroblasts | Acitretin | No effect on proliferation. iarc.fr | iarc.fr |

Impact on Other Cellular Lineages and Stem Cell Models

The effects of this compound and its parent compound, acitretin, extend beyond keratinocytes to other cell types, including those of the immune system and various cancer cell lines. In human myelomonocytic cell lines like HL-60 and U937, which are often used to test differentiating agents, acitretin was found to be largely inactive in inducing differentiation compared to all-trans-retinoic acid and 13-cis-retinoic acid. iarc.fr At higher concentrations, it induced a moderate increase in the differentiation of HL-60 cells. iarc.fr

Acitretin has also demonstrated antiproliferative effects on several tumor cell lines, including human breast cancer cells (T47D and MCF-7) and squamous carcinoma cells. iarc.fr However, it was generally less potent than all-trans-retinoic acid in these assays. iarc.fr In the context of stem cells, retinoic acid, a related compound, is known to influence stem cell fate determination in a concentration-dependent manner. researchgate.net Specifically, studies on human neural stem cells showed that increasing concentrations of retinoic acid isomers decreased markers of neural progenitors/stem cells. researchgate.net While direct studies on this compound in stem cell models are limited, the broader research on retinoids suggests a potential role in modulating stem cell differentiation.

Anti-Inflammatory and Immunomodulatory Effects (In Vitro/Animal Models)

Preclinical studies have revealed that this compound possesses anti-inflammatory and immunomodulatory properties, acting on various components of the immune system.

Modulation of Cytokine and Chemokine Production Pathways

Acitretin has been shown to exert anti-inflammatory effects by regulating the expression of pro-inflammatory cytokines. researchgate.net It can hinder the expression of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ). researchgate.netnih.gov In human keratinocyte (HaCaT) cells stimulated with TNF-alpha and IFN-gamma, acitretin reduced the expression of the chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). nih.gov This reduction was associated with the inhibition of the nuclear translocation of STAT1 and NF-kappaB, key transcription factors in inflammatory signaling. nih.gov

Furthermore, acitretin has been found to inhibit the synthesis of IL-6, a cytokine crucial for the differentiation of Th17 cells, a key player in the pathogenesis of psoriasis. termedia.pl Studies using monocyte-derived dendritic cells showed that the dual RAR and RXR agonist alitretinoin (9-cis-retinoic acid), a related retinoid, increased the secretion of the anti-inflammatory cytokine IL-10. dntb.gov.ua This suggests that retinoids can shift the cytokine balance towards an anti-inflammatory profile.

| Cell/Model System | Compound | Effect on Cytokines/Chemokines | Signaling Pathway Implicated | Reference |

| Human Keratinocytes (HaCaT) | Acitretin | Decreased RANTES production | Inhibition of STAT1 and NF-κB nuclear translocation | nih.gov |

| General | Acitretin | Hinders IL-6 and IFN-γ expression | - | researchgate.netnih.gov |

| General | Acitretin | Inhibits IL-6 synthesis | - | termedia.pl |

| Monocyte-derived Dendritic Cells | Alitretinoin | Increased IL-10 secretion | - | dntb.gov.ua |

Effects on Immune Cell Function and Signaling Cascades

The immunomodulatory effects of acitretin also involve direct actions on immune cells. It has been reported to inhibit neutrophil chemotaxis into the epidermis, a key event in inflammatory skin conditions. ijdvl.com In vitro studies on lymphocyte proliferation have shown that the effects of acitretin are dependent on its concentration and the mitogen used to stimulate the cells. iarc.fr

Acitretin's mechanism of action involves binding to and activating all nuclear subtypes of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov These receptors form heterodimers (RAR/RXR) or homodimers (RXR/RXR) that bind to specific DNA sequences, thereby regulating gene transcription. nih.gov This interaction with nuclear receptors is central to its ability to modulate cellular differentiation, proliferation, and immune responses. ijdvl.comnih.gov The compound also modulates the T-cell response, although it is not considered to be cytotoxic or immunosuppressive. actasdermo.org

Mechanistic Investigations in Animal Models (Focusing on molecular/cellular responses)

Animal models have provided further insights into the in vivo mechanisms of acitretin. In a psoriasis-like mouse model, acitretin treatment was evaluated for its effects on skin inflammation. mednexus.org While specific molecular data for this compound is sparse in this context, studies on its parent compound, acitretin, have shown that it can ameliorate psoriasis-like skin disease. frontiersin.org This improvement is associated with the suppression of keratinocyte hyperproliferation and the downregulation of inflammatory cytokines by modulating STAT signaling pathways. frontiersin.org

In a perfused rat liver model, the metabolism of acitretin has been studied, revealing its conversion to isoacitretin (B1672207). iarc.fr This metabolic pathway is distinct from that of isotretinoin. nih.gov Animal studies have also been crucial in understanding the pharmacokinetic properties of acitretin and its metabolites. actasdermo.org For instance, in rats, etretinate (B1671770) (the prodrug of acitretin) is metabolized to acitretin, which is then conjugated and excreted. iarc.fr

Studies in Genetically Modified Animal Models Relevant to Retinoid Signaling

A thorough search of scientific databases reveals no published studies that have utilized genetically modified animal models to specifically investigate the biological activities of this compound. Research in this area has been directed towards understanding the broader roles of retinoid signaling pathways using models with mutations in retinoic acid receptors (RARs) and retinoid X receptors (RXRs), or the effects of the parent compound, acitretin. nih.gov

Organ-Specific Biochemical Responses to this compound Administration

There is no available data detailing the organ-specific biochemical responses following the administration of this compound. Pharmacokinetic and metabolism studies of acitretin in both animals and humans have identified 13-cis-acitretin as the main isomerized metabolite. karger.comtandfonline.com While other isomers, including a 9-cis form, have been identified following photoisomerization, the formation and specific organ-level effects of this compound have not been characterized. niscpr.res.in Studies on the prodrug etretinate have shown that irradiation can produce a mixture of geometric isomers, including an 11-cis form, but these findings have not been extended to detailed biological studies of this compound itself. iarc.fr

Utility as a Chemical Biology Probe for Retinoid Signaling Pathways

The potential utility of this compound as a chemical biology probe for investigating retinoid signaling pathways is presumed to be extremely limited. The biological effects of retinoids are primarily mediated through their binding to and activation of nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govhmdb.ca

The binding affinity of a retinoid isomer to these receptors is highly dependent on its specific three-dimensional structure. Studies on various stereoisomers of the parent molecule, retinoic acid, have provided a strong theoretical framework for predicting the activity of acitretin isomers. Research has demonstrated that the 11-cis and 13-cis isomers of retinoic acid exhibit a significantly lower binding affinity—over 40-fold less—for both RAR and RXR subtypes when compared to the all-trans and 9-cis isomers. rupress.org

Table 1: Relative Receptor Affinity of Retinoic Acid Isomers

| Isomer | Relative Affinity for RARs/RXRs | Implication for Utility as a Probe |

|---|---|---|

| all-trans-Retinoic Acid | High | Potent activator, useful as a positive control. |

| 9-cis-Retinoic Acid | High | Potent activator of both RARs and RXRs. |

| 11-cis-Retinoic Acid | Very Low | Poor activator, limited utility as a probe for active signaling. rupress.org |

This table is based on data for retinoic acid isomers and provides a theoretical basis for the expected activity of acitretin isomers.

Given that this compound shares this specific geometric configuration, it is highly probable that it also possesses a very low affinity for RARs and RXRs. A compound with such poor receptor interaction would not be an effective chemical probe for activating or studying the downstream effects of retinoid receptor signaling. Its primary value in a research context would likely be as a negative control to confirm the structural specificity of receptor-ligand interactions when compared against more active isomers like all-trans-acitretin or 9-cis-acitretin. niscpr.res.in

Comparative Studies with Other Retinoids and Stereoisomers

Structure-Activity Relationship (SAR) Analysis of 11-cis-Acitretin vs. All-trans-Acitretin and 13-cis-Acitretin

The biological activity of acitretin (B1665447) and its isomers is fundamentally dictated by their three-dimensional structure. The all-trans configuration, with its planar side-chain, is generally considered optimal for interacting with retinoic acid receptors (RARs). iarc.fr This planar structure, in conjunction with a terminal carboxylic acid group and a lipophilic head group (the 4-methoxy-2,3,6-trimethylphenyl group), are key requirements for RAR-mediated activity. iarc.fr

While all-trans-acitretin is the parent compound, it undergoes in vivo isomerization to 13-cis-acitretin (isoacitretin), which is a major metabolite. iarc.frdrugbank.com The conversion between all-trans and 13-cis isomers is a reversible process. karger.com The stereochemistry at the C11-C12 double bond in this compound introduces a significant bend in the polyene chain, which can affect its interaction with binding proteins and receptors. gmpua.com Generally, cis isomers of retinoids are less active than their all-trans counterparts due to reduced electron delocalization. gmpua.com

The structural variations among these isomers directly impact their biological activities. For instance, in hamster tracheal organ culture, the structure-activity relationships of retinoids have been extensively studied. iarc.fr While specific data on this compound's activity in this model is not detailed, the general principle holds that changes in the polyene chain's configuration alter the molecule's ability to induce differentiation and inhibit proliferation. iarc.frresearchgate.net The presence of cis bonds tends to decrease the absorption maximum and molar absorptivity compared to the all-trans isomer. gmpua.com

Differential Receptor Selectivity and Potency Compared to Naturally Occurring and Synthetic Retinoids

The pharmacological effects of retinoids are mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with α, β, and γ subtypes. dermatologyandlasersurgery.com Acitretin is considered a non-specific retinoid, binding to RAR-α, RAR-β, and RAR-γ. dermatologyandlasersurgery.com Its activity is primarily due to the activation of these RARs. iarc.friarc.fr

In contrast to acitretin, other synthetic retinoids have been designed for greater receptor selectivity. For example, tazarotene (B1682939) and adapalene (B1666599) exhibit more specific binding, interacting primarily with RAR-β and RAR-γ. dermatologyandlasersurgery.com Bexarotene, another third-generation retinoid, is selective for RXRs. wikipedia.org The broad receptor activation profile of acitretin and its metabolites contributes to its wide range of biological effects. dermatologyandlasersurgery.com

The potency of this compound relative to other retinoids is influenced by its receptor binding affinity. While all-trans-retinoic acid (ATRA) is the natural high-affinity ligand for RARs, synthetic analogs like acitretin also demonstrate significant binding. iarc.friarc.fr However, the cis-configuration of this compound likely results in a different binding affinity and potency compared to the all-trans isomer. For instance, 11-cis-retinal (B22103) has been shown to be the preferred ligand for a specific binding protein in the retina, highlighting how stereochemistry can dictate binding preference. nih.gov Studies have shown that 11-cis-retinoic acid can decrease soluble MICA levels, indicating a biological activity that may be mediated through receptor interactions. iiarjournals.org

| Compound | Receptor Family Selectivity | Key Characteristics |

| This compound | RARs (presumed) | Cis-isomer with a bent polyene chain. |

| All-trans-Acitretin | RARs (α, β, γ) | Planar polyene chain, considered optimal for RAR binding. iarc.fr |

| 13-cis-Acitretin | RARs (presumed) | Major metabolite of all-trans-acitretin. |

| All-trans-Retinoic Acid (ATRA) | RARs | Natural high-affinity ligand for RARs. iarc.fr |

| 9-cis-Retinoic Acid | RARs and RXRs | Natural ligand for RXRs, also activates RARs. iarc.frnih.gov |

| Tazarotene | RAR-β and RAR-γ selective | Third-generation, receptor-selective retinoid. dermatologyandlasersurgery.com |

| Bexarotene | RXR selective | Third-generation, RXR-selective retinoid. wikipedia.org |

| Adapalene | RAR-β and RAR-γ selective | Third-generation, receptor-selective retinoid. nih.gov |

Comparative Metabolic Pathways and Isomerization Kinetics with Related Compounds

Following oral administration, acitretin undergoes extensive metabolism, a key feature of which is its isomerization to the 13-cis form. drugbank.comnih.govlgmpharma.com This interconversion is a significant metabolic pathway. drugbank.comlgmpharma.com Both the parent compound and its 13-cis isomer are further metabolized into chain-shortened products and conjugates, which are then excreted. drugbank.comnih.gov

The isomerization kinetics are a critical aspect of retinoid metabolism. The conversion of all-trans-acitretin to 13-cis-acitretin is a reversible process. karger.com The half-life of 13-cis-acitretin is considerably longer than that of the parent drug. nih.gov The formation of various geometric isomers of retinoids can also be induced by light, a process known as photoisomerization. iarc.fr Irradiation of etretinate (B1671770), the ethyl ester of acitretin, can lead to a complex mixture of isomers, including the 11-cis form. iarc.fr

The metabolic pathways of acitretin also include glucuronidation and O-demethylation. iarc.fr In isolated perfused rat liver, isoacitretin (B1672207) (13-cis-acitretin) primarily undergoes glucuronidation. iarc.fr The presence of alcohol can lead to the transesterification of acitretin to etretinate, a more lipophilic compound with a much longer elimination half-life. hres.ca

Influence of Stereochemistry on Protein Binding and Intracellular Distribution

The stereochemistry of a retinoid molecule profoundly influences its binding to plasma proteins and its distribution within cells and tissues. Acitretin is highly bound to plasma proteins, primarily albumin, with over 99.9% being protein-bound. drugbank.com In contrast, its more lipophilic precursor, etretinate, is primarily bound to lipoproteins. iarc.fr This difference in protein binding affects their distribution and elimination.

Within the cell, retinoids interact with cellular binding proteins, such as cellular retinoic acid-binding proteins (CRABPs) and fatty-acid-binding proteins (FABPs). nih.govmdpi.com These proteins are thought to chaperone retinoids to their nuclear receptors. nih.gov Acitretin binds competitively to CRABP. nih.gov Interestingly, its major metabolite, 13-cis-acitretin, does not bind to CRABP, suggesting that stereochemistry plays a crucial role in this interaction. nih.gov

The specific three-dimensional shape of an isomer can determine its affinity for these binding proteins. For example, a specific binding protein for 11-cis-retinal has been identified in the retina, which shows a clear preference for this isomer over other cis-trans isomers of retinal. nih.gov This highlights the principle that the geometry of the polyene side chain is a critical determinant for specific protein-ligand interactions. The intracellular distribution of retinoids is therefore not a passive process but is actively modulated by these specific binding proteins, the expression of which can vary between different cell types and tissues. nih.gov

Future Directions and Emerging Research Avenues for 11 Cis Acitretin Research

Development of Novel Synthetic Routes with Enhanced Stereoisomeric Control

The biological activity of retinoids is highly dependent on their specific geometric isomers. Therefore, the development of synthetic routes that offer precise control over the stereochemistry of the polyene chain is of paramount importance. Traditional methods for retinoid synthesis often yield mixtures of isomers, necessitating complex purification steps.

Future research is focused on developing novel synthetic strategies that provide high stereoselectivity for the 11-cis configuration. Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Stille and Suzuki coupling reactions are being refined to construct the carbon-carbon bonds of the retinoid backbone with high geometric fidelity. acs.org These methods offer mild reaction conditions suitable for the synthesis of unstable polyene systems. acs.org

Stereoselective Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds with a high degree of E-stereoselectivity. nih.govtandfonline.com Research is ongoing to adapt and optimize these reactions for the specific synthesis of 11-cis isomers. nih.gov

Hydrosilylation-Protodesilylation Protocols: An innovative approach for the synthesis of 11-cis-retinoids involves the semihydrogenation of an 11-yne precursor. researchgate.net This method has demonstrated complete chemo-, regio-, and syn-stereoselectivity, offering a direct route to 11-cis-retinoids. researchgate.net

These advancements in synthetic chemistry are crucial for producing pure samples of 11-cis-acitretin, enabling more accurate and reliable biological studies.

Advanced Computational Modeling of this compound and Receptor Interactions

Computational modeling has become an indispensable tool in drug discovery and molecular biology, providing insights into the intricate interactions between ligands and their protein targets. For this compound, advanced computational methods are being employed to understand its binding affinity and activation of retinoid receptors.

Molecular Docking and Dynamics Simulations:

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, revealing the conformational changes that occur upon binding and the stability of the interaction over time. nih.gov These simulations can help to explain the functional consequences of ligand binding, such as receptor activation or inhibition.

| Computational Method | Application to this compound Research | Key Insights |

| Molecular Docking | Predicting binding modes and affinities to RAR and RXR isotypes. | Identification of key polar and hydrophobic interactions; prediction of receptor subtype selectivity. researchgate.netrsc.org |

| Molecular Dynamics | Simulating the dynamic behavior of the this compound-receptor complex. | Understanding conformational flexibility and the stability of ligand-receptor interactions. nih.gov |

| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | Guiding the design of novel retinoid analogues with improved properties. plos.org |

These computational approaches, when combined with experimental data, provide a powerful platform for the rational design of new retinoid analogues with enhanced therapeutic profiles. rsc.org

Exploration of Undiscovered Biochemical Pathways and Targets

The biological effects of retinoids are primarily mediated through their interaction with RARs and RXRs, which act as ligand-activated transcription factors to regulate gene expression. nih.gov However, there is growing evidence for non-canonical signaling pathways that are independent of direct gene regulation by these nuclear receptors. frontiersin.org

Future research aims to uncover these less-explored biochemical pathways and identify novel molecular targets for this compound. Potential areas of investigation include:

Non-Genomic Signaling: Exploring rapid, non-transcriptional effects of this compound that may be mediated by membrane-associated or cytoplasmic retinoid receptors. frontiersin.org

Interactions with Other Nuclear Receptors: Investigating the potential for this compound to interact with other members of the nuclear receptor superfamily, such as the peroxisome proliferator-activated receptors (PPARs). nih.govmdpi.com

Enzymatic Metabolism: Characterizing the enzymes involved in the metabolism of this compound and identifying any unique metabolites with distinct biological activities. nih.gov

The discovery of novel pathways and targets could open up new therapeutic applications for this compound and provide a deeper understanding of retinoid biology.

Applications as a Chemical Biology Tool for Elucidating Retinoid Signaling Complexity

The intricate nature of retinoid signaling, with its multiple receptors, isomers, and metabolic pathways, presents a significant challenge to researchers. nih.gov this compound, with its specific stereochemistry, can serve as a valuable chemical probe to dissect this complexity.

Probing Receptor-Isomer Specificity:

By comparing the biological effects of this compound with its all-trans and 9-cis isomers, researchers can gain insights into the specific roles of different retinoid isomers in activating distinct signaling pathways. For example, while all-trans-retinoic acid activates RARs, 9-cis-retinoic acid can activate both RARs and RXRs. news-medical.net The specific receptor activation profile of this compound remains an area of active investigation.

Fluorescent and Biotinylated Probes:

The development of fluorescently labeled or biotinylated analogues of this compound would provide powerful tools for:

Visualizing Subcellular Localization: Tracking the uptake and distribution of the compound within cells. sigmaaldrich.com

Identifying Binding Partners: Using affinity purification techniques to isolate and identify novel protein targets. researchgate.net

Developing Binding Assays: Creating high-throughput screening assays to identify new molecules that modulate retinoid signaling. sigmaaldrich.com

These chemical biology approaches will be instrumental in unraveling the multifaceted roles of retinoids in health and disease. nih.gov

Investigations into its Role as a Minor Metabolite in Retinoid Therapeutics

Acitretin (B1665447) is known to be metabolized in the body, primarily through isomerization to its 13-cis form (cis-acitretin). drugbank.comactasdermo.org The formation and biological significance of other minor metabolites, including the potential in vivo generation of this compound, are not yet fully understood.

It is known that upon irradiation, etretinate (B1671770), the prodrug of acitretin, can form a mixture of isomers, including the 11-cis isomer. iarc.fr While the extent to which this occurs in vivo with acitretin is unclear, it raises the possibility that this compound may be formed as a minor metabolite.

Future research in this area will focus on:

Sensitive Analytical Methods: Developing and applying highly sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to detect and quantify trace amounts of this compound in biological samples from patients treated with acitretin. nih.gov

Pharmacokinetic Studies: Investigating the pharmacokinetic profile of this compound if it is formed in vivo, including its absorption, distribution, metabolism, and excretion.

Q & A

Q. How can researchers validate novel analytical methods for quantifying 11-cis-Acitretin in biological matrices?

- Methodological Answer : Follow ICH guidelines for method validation. Assess linearity (1–100 ng/mL), accuracy (spiked recovery 85–115%), precision (CV <15%), and stability (freeze-thaw cycles). Cross-validate with certified reference materials and participate in inter-laboratory proficiency testing .

Contradiction Analysis and Hypothesis Testing

Q. Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of 11-cis-Acitretin?

Q. Q. What experimental frameworks address the paradoxical elevation of serum triglycerides during 11-cis-Acitretin therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.